molecular formula C10H10O2 B1666692 Benzoylacetone CAS No. 93-91-4

Benzoylacetone

Cat. No.: B1666692
CAS No.: 93-91-4
M. Wt: 162.18 g/mol
InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
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Description

Benzoylacetone (1-phenyl-1,3-butanedione) is a β-diketone characterized by two ketone groups flanking a central carbon atom, with one ketone substituted by a phenyl group. Its structure enables intramolecular hydrogen bonding between the enolic hydrogen and a carbonyl oxygen, forming a low-barrier hydrogen bond (LBHB) with an O···O distance of 2.51 Å and a bond energy of ~16 kcal/mol . This LBHB stabilizes the enol tautomer, which dominates in solution (e.g., >90% enol in micellar systems) . This compound is synthesized via alkylation or acylation reactions, such as the reaction of this compound with 2-chloro-1-(2-chloroethoxy)ethane in DMSO, yielding derivatives like 3-[2-(2-chloroethoxy)ethoxy]-1-phenylbut-2-en-1-one (57.2% yield) .

Preparation Methods

Claisen Condensation: Acetophenone and Acetyl Chloride

The Claisen condensation remains the most widely documented method for benzoylacetone synthesis. In this approach, acetophenone reacts with acetyl chloride in the presence of a strong base, typically lithium hexamethyldisilazane (LiHMDS), to form the β-diketone via nucleophilic acyl substitution. A representative procedure involves:

  • Base Activation : A solution of acetophenone (15 mmol) in toluene is cooled to 0°C, followed by dropwise addition of LiHMDS (2M in tetrahydrofuran, 187.5 mmol). The base deprotonates acetophenone, generating an enolate intermediate.
  • Acyl Transfer : Acetyl chloride (137 mmol) is introduced, facilitating nucleophilic attack by the enolate on the electrophilic carbonyl carbon.
  • Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (10% ethyl acetate in hexane).

This method achieves an 89% yield of this compound, characterized by a melting point of 54–58°C and a distinct ¹H NMR signal at δ 16.18 ppm (enolic proton). LiHMDS offers superior enolate stability compared to traditional bases like sodium hydride, minimizing side reactions such as over-acylation.

Diketene-Benzene Alkylation: Industrial-Scale Synthesis

Recent patents describe a scalable route using diketene and benzene under Friedel-Crafts conditions. Key steps include:

  • Reagent Mixing : Diketene (16.8 g), benzene (47.2–59.5 g), and a polymerization inhibitor (0.4–1.0 g) are combined in a reflux apparatus.
  • Thermal Activation : The mixture is heated to 85–105°C for 5–10 hours, promoting electrophilic aromatic substitution.
  • Isolation : Post-reaction, the organic phase is washed with hot water, decolorized with activated carbon, and crystallized to yield 90–91% pure product (melting point: 60–61°C).

This method avoids moisture-sensitive reagents and leverages cost-effective benzene, though solvent toxicity necessitates rigorous safety protocols. The polymerization inhibitor (e.g., hydroquinone) suppresses dimerization of diketene, enhancing efficiency.

Traditional Acetylating Agents: Ethyl Acetate and Acetic Anhydride

Classical Claisen condensations employ ethyl acetate or acetic anhydride as acyl donors. For example, acetophenone reacts with ethyl acetate in the presence of sodium ethoxide, followed by acid hydrolysis. However, these methods suffer from lower yields (70–75%) due to competing esterification and retro-aldol side reactions. Additionally, harsh acidic workup complicates purification, rendering this approach less favorable for high-purity applications.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Melting Point Advantages Limitations
Claisen Condensation Acetophenone, Acetyl Chloride, LiHMDS 0°C, anhydrous toluene 89% 54–58°C High yield; mild conditions Moisture-sensitive reagents
Diketene-Benzene Diketene, Benzene, Inhibitor 85–105°C, reflux 90–91% 60–61°C Scalable; avoids strong bases Benzene toxicity; requires high temps
Traditional Claisen Acetophenone, Ethyl Acetate NaOEt, reflux 70–75% 55–58°C Low-cost reagents Side reactions; complex purification

Recent Advances in Catalysis and Green Chemistry

Emerging strategies focus on solvent-free systems and heterogeneous catalysis. For instance, microwave-assisted reactions reduce reaction times from hours to minutes, though yields remain comparable to conventional methods. Additionally, ionic liquids have been explored as recyclable reaction media, addressing waste generation concerns in industrial settings.

Scientific Research Applications

Chemical Properties and Structure

Benzoylacetone (C10_{10}H10_{10}O2_2) is characterized by its yellowish crystalline form and a melting point ranging from 55°C to 60°C. It is known for its balsamic odor and is soluble in organic solvents but insoluble in water . The compound exhibits keto-enol tautomerism, making it a valuable model for studying such equilibria in various environments .

Thermoplastic Materials

Recent studies have demonstrated the use of this compound in the synthesis of thermoplastic materials through the hydrolysis of titanium alkoxides. When titanium-n-butoxide is treated with this compound, it results in transparent amorphous materials that exhibit thermoplasticity. This property arises from the weak interactions between titanium-oxo oligomers modified by this compound, which allows for flexibility upon heating .

Table: Properties of this compound-Modified Thermoplastic Materials

PropertyValue
Glass Transition Temperature10–30 °C
CompositionTitanium-oxo oligomers
Thermal StabilityHigh

Keto-Enol Equilibria Studies

This compound serves as an important model compound for studying keto-enol equilibria due to its ability to exist in both forms. Research has utilized it in aqueous acid and micellar solutions to gain insights into the dynamics of these equilibria, employing techniques such as gas-phase electron diffraction and quantum chemical calculations .

Application in Pesticide Residue Analysis

In analytical methods, this compound has been integrated into rapid simultaneous determination techniques for pesticide residues in agricultural products. Its role as a derivatizing agent enhances the sensitivity and specificity of detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Metal Ion Removal

This compound has been investigated for its efficacy in removing metal ions from aqueous solutions. In a study focusing on copper removal using emulsion liquid membranes, this compound acted as a carrier facilitating the transport of Cu(II) ions across the membrane phase. Under optimal conditions, an impressive 80.3% of Cu(II) was removed within 15 minutes .

Pharmaceutical Applications

This compound is also recognized for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for synthesizing various biologically active compounds. Ongoing research continues to explore its utility in drug formulation and development .

Case Study 1: Thermoplastic Material Development

In a study published by RSC Advances, researchers explored the synthesis of thermoplastic materials using this compound-modified titanium alkoxides. They characterized the materials using high-energy X-ray diffraction and found that the presence of this compound significantly influenced the thermal properties and structural integrity of the resulting products .

Case Study 2: Environmental Remediation

A study published in MDPI Metals detailed the use of this compound in emulsion liquid membranes for metal ion extraction. The research highlighted how varying concentrations of this compound could optimize copper removal efficiency, demonstrating its practical application in environmental remediation efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylacetone (Pentane-2,4-dione)

Acetylacetone, a simpler β-diketone lacking the phenyl group, exhibits distinct physicochemical and coordination properties:

  • Tautomerism: Acetylacetone’s enol content (~80% in water) is lower than benzoylacetone’s due to reduced resonance stabilization .
  • Acidity: this compound (pKa ~8.5) is less acidic than acetylacetone (pKa ~9.0) due to the electron-withdrawing phenyl group stabilizing the enolate .
  • Metal Complexation : this compound forms more stable complexes with transition metals (e.g., Cu(II), Hf(IV)) owing to enhanced π-backbonding from the phenyl group. For example, in Cu(II) extraction, this compound achieves higher maximum flux (1.2 × 10⁻⁶ mol·m⁻²·s⁻¹) and stripping efficiency (89%) compared to acetylacetone .

Table 1: Thermodynamic Dissociation Constants (25°C)

Compound log K (Dissociation)
This compound -8.2
Acetylacetone -8.9
Dibenzoylmethane -7.5

Data derived from potentiometric studies

Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)

Dibenzoylmethane, featuring two phenyl groups, differs in:

  • Planarity: The phenyl rings in dibenzoylmethane adopt a non-coplanar orientation, reducing conjugation and increasing steric hindrance, which lowers thermodynamic stability compared to this compound .
  • Reactivity: Dibenzoylmethane’s enol form is less reactive in nitrosation reactions due to reduced enol content (∼70% in aqueous acid) .

Substituted Benzoylacetones

Para-substituted benzoylacetones (e.g., p-fluoro, p-chloro derivatives) exhibit modulated electronic effects:

  • Electron-Withdrawing Groups (EWGs) : p-Fluoro substitution increases acidity (pKa ~8.0) and metal-binding affinity. For Mn(II), the formation constant (log β) for p-fluorothis compound is 4.7 vs. 4.2 for unsubstituted this compound .
  • Electron-Donating Groups (EDGs) : p-Methyl substitution decreases complexation efficiency due to reduced electrophilicity.

Table 2: Metal Complexation Efficiency (Cu(II) Extraction)

Carrier Extraction Rate Constant (k₁, s⁻¹) Stripping Efficiency (%)
This compound 0.45 89
8-Hydroxyquinoline 0.32 78
Tri-n-octylamine 0.28 65

Adapted from kinetic studies using bulk liquid membranes

Unique Properties and Contradictions

  • Micellar Catalysis: this compound’s enolization is amplified in anionic micelles (e.g., SDS), increasing nitrosation rates by 300% compared to bulk solution, a phenomenon less pronounced in acetylacetone .
  • Conflicting Hydrolysis Data : Early studies reported inconsistent hydrolysis constants for Hf(IV)-benzoylacetone complexes, later resolved by solvent extraction data confirming stepwise hydrolysis .

Biological Activity

Benzoylacetone (BA), a diketone compound, has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anti-cancer properties, metal chelation capabilities, and antibacterial effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C10_{10}H10_{10}O2_2 and is characterized by two carbonyl groups. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. The compound has been used as a starting material for synthesizing various heterocyclic derivatives that exhibit significant cytotoxicity against cancer cell lines.

Case Study: Synthesis of Pyran Derivatives

In a study by Mohareb et al. (2023), this compound was reacted with malononitrile and aromatic aldehydes to produce pyran derivatives. These derivatives were evaluated for their anti-proliferative activities against several cancer cell lines. The results demonstrated that certain derivatives exhibited high cytotoxicity, with IC50 values as low as 0.24 µM in some cases.

Table 1: Cytotoxicity of Pyran Derivatives Synthesized from this compound

CompoundCell LineIC50 (µM)
7kHI-600.25
7kK-5260.29
7kHOP-620.36
7lRPMI-82620.59
7lOVCAR-30.24

These findings suggest that this compound-derived compounds may serve as promising candidates for cancer treatment due to their potent anti-cancer activities.

Metal Chelation Properties

This compound also exhibits significant metal chelation properties, particularly in the extraction of heavy metals like copper from aqueous solutions. Its ability to form stable complexes with metal ions makes it valuable in environmental applications.

Case Study: Copper Removal Efficiency

A study published in Metals (2017) investigated the use of this compound as a carrier in emulsion liquid membranes for the removal of Cu(II) ions from water. The optimal conditions achieved an impressive removal efficiency of 80.3% within 15 minutes.

Table 2: Experimental Conditions for Copper Removal Using this compound

ParameterOptimal Value
This compound Concentration18.250 kg/m³
HCl Concentration50 kg/m³
Stirring Rate200 rpm
Emulsification Time5 minutes

This study demonstrates the practical application of this compound in environmental remediation, highlighting its potential to address heavy metal pollution.

Antibacterial Activity

This compound and its derivatives have also been studied for their antibacterial properties. Research indicates that certain organotin(IV) complexes derived from this compound exhibit significant antibacterial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published on ResearchGate investigated the antibacterial activity of organotin(IV) complexes with this compound benzhydrazone ligands against Escherichia coli. The results showed that these complexes had higher antibacterial activity compared to the free ligand, suggesting that metal coordination enhances the biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzoylacetone metal complexes, and how do reaction conditions influence product distribution?

this compound (BzAc) forms stable complexes with transition metals via its β-diketone moiety. A typical synthesis involves dissolving BzAc in ethanol or methanol, followed by dropwise addition of a metal salt solution (e.g., CuCl₂·2H₂O or Ni(NO₃)₂·6H₂O) under controlled pH (8–10 adjusted with NaOH or NH₃). The product precipitates upon stirring and is purified via recrystallization. Reaction conditions such as solvent polarity, temperature, and metal-to-ligand ratio critically influence stoichiometry (e.g., 1:2 or 1:1 metal:ligand ratios) and geometry (square planar vs. octahedral) .

Table 1: Synthesis Conditions for BzAc Complexes

MetalSalt UsedSolventpHProduct StoichiometryReference
Cu(II)CuCl₂·2H₂OEthanol9.0[Cu(BzAc)₂]
Ni(II)Ni(NO₃)₂Methanol8.5[Ni(BzAc)(H₂O)₂]

Q. How can spectroscopic techniques (e.g., UV-Vis, IR) be employed to characterize this compound and its metal complexes?

  • IR Spectroscopy : The enol form of BzAc shows a strong C=O stretch at ~1600 cm⁻¹ and a broad O–H stretch at ~3000 cm⁻¹. Upon complexation, the C=O band shifts to lower frequencies (~1580 cm⁻¹), indicating metal coordination via the deprotonated enolate .
  • UV-Vis Spectroscopy : BzAc exhibits a π→π* transition at ~270 nm. In metal complexes, d-d transitions (e.g., Cu²+ at ~600 nm) and ligand-to-metal charge transfer (LMCT) bands provide insights into electronic structure .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported stability constants (log β) of this compound complexes, and how can these be reconciled?

Stability constants for BzAc complexes vary due to:

  • Experimental methodology : Solvent extraction (e.g., log β = 3.6 ± 0.1 for Pa(IV)-BzAc ) vs. potentiometric titration.
  • Ionic strength and pH : Competing hydrolysis of metal ions (e.g., PaO²+ formation in acidic media ).
  • Temperature and solvent polarity : Ethanol vs. aqueous systems alter ligand solubility and metal-ligand affinity. To reconcile data, standardize conditions (I = 0.1 M NaClO₄, 25°C) and validate via multiple techniques (e.g., cyclic voltammetry for redox-active complexes ).

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound complexes affect their crystallographic structures?

X-ray diffraction (XRD) and Hirshfeld surface analysis (HSA) reveal that BzAc complexes stabilize via:

  • O···H hydrogen bonds : Between enolate oxygen and water/ligand protons (2.5–3.0 Å).
  • C–H···π interactions : Aromatic rings of BzAc and adjacent ligands (3.3–3.6 Å). These interactions dictate packing efficiency and thermal stability, as seen in Cu-BzAc structures with short-range contacts contributing to 45% of total surface interactions .

Q. In comparative studies, how do the redox properties of copper-benzoylacetone complexes differ from those of other β-diketone ligands?

Copper-BzAc complexes exhibit ligand-centered redox activity due to the conjugated enolate system. Cyclic voltammetry shows quasi-reversible Cu²+/Cu⁺ peaks at E₁/₂ = −0.2 V (vs. Ag/AgCl), distinct from acetylacetone (AcAc) complexes, which display metal-centered redox at E₁/₂ = +0.1 V. This difference arises from BzAc’s extended π-system enhancing electron delocalization, lowering the ligand’s LUMO energy .

Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and empirical data for this compound complexation behavior?

  • Computational modeling : Density Functional Theory (DFT) to predict stability constants and compare with empirical log β values .
  • Systematic variation : Adjust pH, ionic strength, and solvent to isolate contributing factors (e.g., Pa(IV) vs. Hf(IV) extraction under identical conditions ).
  • Cross-validation : Use multiple spectroscopic methods (EPR for paramagnetic species , EXAFS for local structure ).

Properties

IUPAC Name

1-phenylbutane-1,3-dione
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InChI

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

CVBUKMMMRLOKQR-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID3021803
Record name 1-Benzoylacetone
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Molecular Weight

162.18 g/mol
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Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name Benzoylacetone
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CAS No.

93-91-4
Record name Benzoylacetone
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Synthesis routes and methods I

Procedure details

2-hydroxyacetophenone (20 g) is dissolved in ethyl acetate (200 ml). Sodium powder (16 g) is gradually added in 15-20 minutes, so to maintain a reasonable reflux. The mixture is refluxed for 1 hour, then it is allowed to cool. Grinded ice (200 g) is then added until precipitation of sodium acetylacetophenone, which is then isolated by filtration under vacuum. The solid product is then crystallised with acetic acid 40% (200 ml), obtaining acetyl acetophenone (19.6 g) as pulverulent crystals (m.p.=95° C.; yield=75%).
Quantity
20 g
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reactant
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200 mL
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16 g
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[Compound]
Name
ice
Quantity
200 g
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reactant
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Name
sodium acetylacetophenone
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 1 is repeated, using in place of acetophenone 17.4 g of acetone and increasing the amount of solvent from 100 g to 150 g of dimethyl sulfoxide/tetrahydrofuran.
Quantity
17.4 g
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dimethyl sulfoxide tetrahydrofuran
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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